molecular formula C17H18N6OS B6508465 1-(piperidin-1-yl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one CAS No. 894055-21-1

1-(piperidin-1-yl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one

Cat. No.: B6508465
CAS No.: 894055-21-1
M. Wt: 354.4 g/mol
InChI Key: KYHAIUSSIBUTBC-UHFFFAOYSA-N
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Description

This compound features a [1,2,4]triazolo[4,3-b]pyridazine core substituted at position 6 with a pyridin-2-yl group and at position 3 with a sulfanyl ethan-1-one linker. The sulfanyl linker may enhance solubility or facilitate interactions with biological targets, while the pyridinyl and piperidinyl substituents likely influence electronic and steric properties . Although direct pharmacological data for this compound are unavailable in the provided evidence, structural analogs suggest relevance in medicinal chemistry, particularly for kinase inhibition or receptor modulation .

Properties

IUPAC Name

1-piperidin-1-yl-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6OS/c24-16(22-10-4-1-5-11-22)12-25-17-20-19-15-8-7-14(21-23(15)17)13-6-2-3-9-18-13/h2-3,6-9H,1,4-5,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYHAIUSSIBUTBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Target Compound

  • Core : [1,2,4]Triazolo[4,3-b]pyridazine
  • Position 6 : Pyridin-2-yl
  • Position 3: Sulfanyl ethanone linker with piperidin-1-yl

Comparative Compounds:

1-(4-Phenylpiperazin-1-yl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one ()

  • Key Differences :
  • Pyridin-3-yl substituent (vs. pyridin-2-yl in the target).
  • 4-Phenylpiperazine instead of piperidine.

2-{[6-(4-Ethylphenyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one ()

  • Key Differences :
  • 4-Ethylphenyl substituent (vs. pyridin-2-yl).
  • Pyrrolidin-1-yl instead of piperidin-1-yl.
    • Implications : The ethylphenyl group increases lipophilicity, possibly improving membrane permeability. Pyrrolidine’s smaller ring size (5-membered vs. 6-membered piperidine) may reduce steric hindrance .

1-(3-(Quinolin-6-ylmethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)ethanone () Key Differences:

  • Quinolin-6-ylmethyl substituent (vs. pyridin-2-yl).
  • Lacks the sulfanyl linker.

Data Table: Structural and Theoretical Comparisons

Compound ID (Evidence) Substituent on Triazolo-pyridazine Amine Ring Key Structural Features Hypothesized Properties
Target Compound Pyridin-2-yl Piperidine Sulfanyl linker Moderate solubility; potential kinase inhibition
1 () Pyridin-3-yl Phenylpiperazine Additional aromatic ring Enhanced receptor affinity but lower solubility
2 () 4-Ethylphenyl Pyrrolidine Ethylphenyl group High lipophilicity; improved bioavailability
3 () Quinolin-6-ylmethyl None Quinoline system High molecular weight; possible DNA intercalation

Electronic and Steric Effects

  • Pyridinyl Position : The pyridin-2-yl group (target) may engage in hydrogen bonding via the nitrogen at position 1, while pyridin-3-yl () offers a distinct electronic profile for interactions .

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